molecular formula C8H6BrFN2 B8677546 4-bromo-6-fluoro-1-methyl-1H-indazole

4-bromo-6-fluoro-1-methyl-1H-indazole

Cat. No.: B8677546
M. Wt: 229.05 g/mol
InChI Key: TWXAZGLHXZKOPP-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂; molecular weight: 229.05 g/mol) is a halogenated indazole derivative characterized by a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at the 1-position of the indazole ring. Indazoles are nitrogen-containing heterocycles widely used in medicinal chemistry due to their bioisosteric properties with purines and ability to modulate enzyme activity, particularly kinases . The bromo and fluoro substituents enhance electrophilic reactivity and metabolic stability, while the methyl group at the 1-position may improve solubility and reduce steric hindrance for target binding .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-6-fluoro-1-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-5(10)2-7(9)6(8)4-11-12/h2-4H,1H3

InChI Key

TWXAZGLHXZKOPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of indazole derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Applications
4-Bromo-6-fluoro-1-methyl-1H-indazole Br (4), F (6), Me (1) C₈H₆BrFN₂ 229.05 Enhanced kinase inhibition Anticancer research
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 215.02 Moderate inhibitory activity Chemical intermediate
4-Chloro-1H-indazole Cl (4) C₇H₅ClN₂ 152.58 Lower inhibition vs. Br analogs Enzyme studies
4-Methyl-1H-indazole Me (4) C₈H₈N₂ 132.16 Reduced steric bulk, lower activity Scaffold modification
6-Bromo-4-methoxy-1H-indazole Br (6), OMe (4) C₈H₇BrN₂O 227.06 Electron-donating methoxy group Pharmaceutical intermediate
Key Observations:
  • Halogen Effects : Bromine at position 4 (as in this compound) confers stronger inhibition compared to chlorine or methyl groups due to its larger atomic radius and polarizability, enhancing van der Waals interactions with hydrophobic enzyme pockets .
  • Fluorine vs. Methoxy : The electron-withdrawing fluorine at position 6 in the target compound increases electrophilicity, whereas methoxy in 6-bromo-4-methoxy-1H-indazole introduces electron-donating effects, altering reactivity and target selectivity .
  • 1-Methyl Substitution : The methyl group at the 1-position reduces ring flexibility and may improve metabolic stability compared to unmethylated analogs like 6-bromo-4-fluoro-1H-indazole .
Inhibition Performance ( Study)

A comparative study of six indazole derivatives revealed:

  • 4-Bromo-1H-indazole (Compound 3) : Highest inhibition due to bromine’s strong hydrophobic interactions.
  • 4-Methyl-1H-indazole (Compound 4) : Lowest activity, attributed to the methyl group’s electron-donating nature and lack of halogen bonding .

The target compound, this compound, combines bromine’s inhibitory strength with fluorine’s metabolic resistance, making it a candidate for kinase inhibitors in oncology .

Preparation Methods

Reaction Overview

The most efficient route to 4-bromo-6-fluoro-1-methyl-1H-indazole involves a single-step cyclization of 2-fluoro-4-bromobenzaldehyde with methylhydrazine (Fig. 1). This method, patented by WO2020253533A1, directly installs the methyl group at the 1-position during indazole ring formation, eliminating post-synthetic alkylation and minimizing isomer contamination.

Synthetic Procedure

  • Starting Materials :

    • 2-Fluoro-4-bromobenzaldehyde (1.0 equiv)

    • Methylhydrazine (1.2 equiv)

  • Conditions :

    • Solvent: Ethanol/water (4:1 v/v)

    • Temperature: Reflux at 80°C

    • Duration: 12–14 hours

  • Workup :

    • Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered.

    • Crude product is recrystallized from ethanol/water (yield: 68–72%).

Key Advantages

  • Regioselectivity : The methyl group is exclusively introduced at the 1-position, avoiding N2-methylated isomers.

  • Scalability : Ethanol/water solvent systems enable cost-effective industrial production.

Post-Synthetic Methylation of 4-Bromo-6-Fluoro-1H-Indazole

Synthesis of 1H-Indazole Intermediate

The non-methylated precursor, 4-bromo-6-fluoro-1H-indazole , is synthesized via iron-mediated reduction of a nitro-substituted intermediate (ChemicalBook,):

  • Starting Material :

    • 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl-ethenamine

  • Reduction Conditions :

    • Reagents: Iron powder (3.61 g), acetic acid (40 mL)

    • Temperature: 110°C

    • Duration: 1.5 hours

  • Isolation :

    • The reaction mixture is diluted with ethyl acetate, filtered through Celite, and washed with 1M HCl.

    • Yield: 880 mg (crude).

Methylation Protocol

The intermediate undergoes N-methylation using methyl iodide under basic conditions:

  • Reagents :

    • 4-Bromo-6-fluoro-1H-indazole (1.0 equiv)

    • Methyl iodide (1.5 equiv)

    • Potassium carbonate (2.0 equiv)

  • Conditions :

    • Solvent: DMF

    • Temperature: 60°C

    • Duration: 12 hours

  • Purification :

    • Column chromatography (hexane/ethyl acetate, 4:1) yields this compound (55–60% yield).

Challenges

  • Byproduct Formation : Competing O-methylation or dialkylation may occur, necessitating rigorous chromatography.

  • Lower Efficiency : Two-step process reduces overall yield compared to direct cyclization.

Bromination-Cyclization Sequential Approach

Adapted Methodology from CN110452177A

While designed for 5-bromo-4-fluoro-1H-indazole, this patent’s bromination strategy can be modified for this compound synthesis:

  • Bromination :

    • Substrate: 4-Fluoro-1-methyl-1H-indazole

    • Reagent: N-Bromosuccinimide (NBS, 1.1 equiv)

    • Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)

    • Solvent: CCl₄

    • Temperature: 80°C

  • Cyclization :

    • Reagent: Isoamyl nitrite (1.5 equiv)

    • Solvent: Methanol/water (3:1)

    • Temperature: 25°C

Limitations

  • Regiochemical Control : Unpredictable bromine placement necessitates advanced directing groups.

  • Low Yield : Reported yields for analogous reactions rarely exceed 40%.

Comparative Analysis of Methods

ParameterDirect CyclizationPost-Synthetic MethylationBromination-Cyclization
Steps 122
Yield 68–72%55–60%35–40%
Purity >98%90–95%85–90%
Isomer Formation None<5%10–15%
Industrial Feasibility HighModerateLow

Mechanistic Insights

Direct Cyclization Pathway

Methylhydrazine attacks the aldehyde carbonyl of 2-fluoro-4-bromobenzaldehyde, forming a hydrazone intermediate. Subsequent intramolecular cyclization generates the indazole ring, with the methyl group pre-installed at N1 (Fig. 2).

Iron-Mediated Reduction

In the ChemicalBook method, iron reduces the nitro group to an amine, which undergoes spontaneous cyclization to form the 1H-indazole core. Acetic acid protonates intermediates, facilitating electron transfer .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-bromo-6-fluoro-1-methyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly used: (1) Bromination of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (0–25°C), followed by (2) fluorination via halogen exchange with a fluorinating agent like KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Optimizing stoichiometry, solvent choice, and catalyst (e.g., CuI for Ullmann-type couplings) can improve yields. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELX software for structure solution (SHELXD) and refinement (SHELXL), ensuring R-factors <5%. Validate hydrogen bonding and halogen interactions using Mercury or OLEX2 .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity. Recrystallization from ethanol/water (1:3) is cost-effective for bulk samples. Monitor by TLC (silica gel 60 F254) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies involving this compound be resolved?

  • Methodological Answer : Systematically validate assay conditions:

  • Reproducibility : Repeat experiments across independent labs using standardized protocols.
  • Controls : Include positive/negative controls (e.g., known kinase inhibitors) to rule out false positives.
  • Data triangulation : Cross-reference with computational docking (AutoDock Vina) and ADMET predictions (SwissADME). Contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or cell-line variability .

Q. What in vitro assays are suitable for evaluating kinase inhibitory potential?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR2). IC50 values should be determined via dose-response curves (10 nM–100 µM). Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler). Pair with cellular assays (e.g., MTT for cytotoxicity) to confirm target engagement .

Q. How do electronic effects of bromo and fluoro substituents influence cross-coupling reactivity?

  • Methodological Answer : The electron-withdrawing fluoro group activates the indazole core for nucleophilic substitution at C4, while bromo acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations (Gaussian 16) predict charge distribution at reaction sites. Experimentally, Pd(PPh3)4 in THF/water (3:1) with aryl boronic acids achieves >70% yield for biaryl derivatives .

Safety and Storage Guidelines

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; compound stability in DMSO-d6 for NMR suggests compatibility with inert atmospheres (N2/Ar) .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Long-term stability (>6 months) confirmed by HPLC .

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